molecular formula C8H11ClN2O4 B6207050 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride CAS No. 2694728-41-9

3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride

Cat. No.: B6207050
CAS No.: 2694728-41-9
M. Wt: 234.6
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Description

3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride is a synthetic organic compound that features a morpholine ring attached to an oxazole ring, with a carboxylic acid group and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions using carbon dioxide or other carboxylating agents.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the morpholine or oxazole rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for drug candidates targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(morpholin-2-yl)benzoic acid hydrochloride
  • 2-(morpholin-3-yl)acetic acid hydrochloride
  • 3-(morpholin-2-yl)propanoic acid hydrochloride

Uniqueness

Compared to these similar compounds, 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable molecule for diverse scientific investigations.

Properties

CAS No.

2694728-41-9

Molecular Formula

C8H11ClN2O4

Molecular Weight

234.6

Purity

95

Origin of Product

United States

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